1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione is an organic compound characterized by its unique structure, which includes a benzodioxole ring fused to a phenylethane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of benzodioxole derivatives with phenylacetic acid derivatives in the presence of a dehydrating agent. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell cycle regulation, apoptosis, and signal transduction
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanone: Shares the benzodioxole ring but differs in the side chain structure.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Contains an amine group instead of the dione moiety
Properties
CAS No. |
86358-27-2 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C15H10O4/c16-14(10-4-2-1-3-5-10)15(17)11-6-7-12-13(8-11)19-9-18-12/h1-8H,9H2 |
InChI Key |
XXAOIBGBFLUUJS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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